molecular formula C13H14 B1353780 6-Methyl-1,2,3,5-tetrahydro-s-indacene CAS No. 202667-45-6

6-Methyl-1,2,3,5-tetrahydro-s-indacene

Cat. No. B1353780
Key on ui cas rn: 202667-45-6
M. Wt: 170.25 g/mol
InChI Key: AHMSERHYRMNFKO-UHFFFAOYSA-N
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Patent
US08207269B2

Procedure details

3.8 g (0.1 mol) of LiAlH4 was carefully added under cooling (0° C.) and stirring to the solution of 37.2 g (0.2 mol) of 2-methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one in 300 ml of Et2O. The resulting mixture was allowed to warm to room temperature and then was stirred overnight. Next day the mixture obtained was cooled to 0° C. and 10% HCl was carefully added. The organic phase was separated, dried over MgSO4. The 0.5 g of TSA was then added and the reaction mixture was refluxed in 1 h. After that it was washed by water solution of NaHCO3 and saturated water solution of NaCl. The organic phase was dried over MgSO4, evaporated and then isolated by distillation to give 28.5 g of the product (83%). B.p. 140° C./5 torr.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][CH:8]1[CH2:19][C:18]2[C:10](=[CH:11][C:12]3[CH2:13][CH2:14][CH2:15][C:16]=3[CH:17]=2)[C:9]1=O.Cl>CCOCC>[CH3:7][C:8]1[CH2:19][C:18]2[CH:17]=[C:16]3[C:12](=[CH:11][C:10]=2[CH:9]=1)[CH2:13][CH2:14][CH2:15]3 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
37.2 g
Type
reactant
Smiles
CC1C(C2=CC=3CCCC3C=C2C1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
Next day the mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
ADDITION
Type
ADDITION
Details
The 0.5 g of TSA was then added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed in 1 h
Duration
1 h
WASH
Type
WASH
Details
After that it was washed by water solution of NaHCO3 and saturated water solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
isolated by distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1CC=2C=C3CCCC3=CC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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